Dibutyltin maleate
Overview
Description
Dibutyltin maleate is a chemical compound belonging to the family of dioxastannepins. . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
- Dibutyltin maleate is a tin-based compound with the formula C12H20O4Sn .
- Its primary targets are not well-documented in the literature. However, it is commonly used as an initiator in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) .
- Mechanistically, it likely follows a coordination-insertion mechanism . This involves coordination of the tin center (Sn) to the carbonyl oxygen of the cyclic ester, followed by insertion of the monomer into the Sn–O bond.
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Dibutyltin Maleate has been found to be a successful initiator in the ring-opening polymerization (ROP) of ε-caprolactone This suggests that it interacts with ε-caprolactone in a biochemical reaction to initiate polymerization
Cellular Effects
This compound has been shown to induce adipogenesis in a PPARγ-dependent manner and repress inflammatory genes in 3T3-L1 and RAW 264.7 cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the coordination-insertion mechanism in the ring-opening polymerization of ε-caprolactone . This suggests that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin maleate can be synthesized through the reaction of dibutyltin oxide with maleic anhydride . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the compound is produced by heating dibutyltin oxide with maleic anhydride in the presence of a solvent such as benzene or toluene . The reaction mixture is then purified through recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dibutyltin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and maleic acid.
Reduction: It can be reduced to form dibutyltin dihydride.
Substitution: The compound can undergo substitution reactions with nucleophiles to form different organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Dibutyltin oxide and maleic acid.
Reduction: Dibutyltin dihydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyltin maleate has several applications in scientific research:
Comparison with Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dilaurate
- Dibutyltin dichloride
Comparison: Dibutyltin maleate is unique due to its specific structure and reactivity. Unlike other dibutyltin compounds, it has a dioxastannepin ring, which imparts distinct chemical properties . This makes it particularly useful as a heat stabilizer and catalyst in various industrial applications .
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029599 | |
Record name | Dibutyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-04-6, 53507-04-3 | |
Record name | Dibutyltin maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyltin maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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